molecular formula C8H8F3NO3 B13499199 3-(Trifluoroacetamido)bicyclo[1.1.1]pentane-1-carboxylic acid

3-(Trifluoroacetamido)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B13499199
M. Wt: 223.15 g/mol
InChI Key: AJOOZAJZSDRKHD-UHFFFAOYSA-N
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Description

3-(Trifluoroacetamido)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound that features a bicyclo[1.1.1]pentane core, which is a highly strained and rigid structure. The trifluoroacetamido group adds unique properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoroacetamido)bicyclo[111]pentane-1-carboxylic acid typically involves the construction of the bicyclo[11One common method involves the photochemical addition of propellane to diacetyl, forming the bicyclo[1.1.1]pentane core . This intermediate can then be further functionalized to introduce the trifluoroacetamido group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as flow photochemical reactions, which allow for the efficient production of the bicyclo[1.1.1]pentane core on a kilogram scale . Subsequent functionalization steps can be performed in batch processes to yield the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoroacetamido)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the trifluoroacetamido group.

    Substitution: The compound can undergo substitution reactions to replace the trifluoroacetamido group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 3-(Trifluoroacetamido)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroacetamido group can interact with enzymes and receptors, modulating their activity. The bicyclo[1.1.1]pentane core provides a rigid and stable framework that can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H8F3NO3

Molecular Weight

223.15 g/mol

IUPAC Name

3-[(2,2,2-trifluoroacetyl)amino]bicyclo[1.1.1]pentane-1-carboxylic acid

InChI

InChI=1S/C8H8F3NO3/c9-8(10,11)4(13)12-7-1-6(2-7,3-7)5(14)15/h1-3H2,(H,12,13)(H,14,15)

InChI Key

AJOOZAJZSDRKHD-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)NC(=O)C(F)(F)F)C(=O)O

Origin of Product

United States

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